cis-3-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
CAS No.:
Cat. No.: VC13451352
Molecular Formula: C15H17IO3
Molecular Weight: 372.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H17IO3 |
|---|---|
| Molecular Weight | 372.20 g/mol |
| IUPAC Name | (1R,3S)-3-[2-(4-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C15H17IO3/c16-13-6-4-11(5-7-13)14(17)9-10-2-1-3-12(8-10)15(18)19/h4-7,10,12H,1-3,8-9H2,(H,18,19)/t10-,12+/m0/s1 |
| Standard InChI Key | BRTJQTYCGVEPNG-CMPLNLGQSA-N |
| Isomeric SMILES | C1C[C@@H](C[C@@H](C1)C(=O)O)CC(=O)C2=CC=C(C=C2)I |
| SMILES | C1CC(CC(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)I |
| Canonical SMILES | C1CC(CC(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)I |
Introduction
Structural Elucidation and Molecular Characteristics
Core Structure and Stereochemistry
The compound features a cyclohexane ring with two key substituents: a carboxylic acid group at position 1 and a 2-(4-iodophenyl)-2-oxoethyl group at position 3. The cis-configuration ensures both substituents occupy the same plane, influencing molecular interactions . The IUPAC name, (1R,3S)-3-[2-(4-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, reflects its stereochemical specificity .
Table 1: Key Structural Descriptors
| Property | Value/Descriptor | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₇IO₃ | |
| Molecular Weight | 372.20 g/mol | |
| XLogP3 | 3.7 | |
| Hydrogen Bond Donors | 1 (COOH) | |
| Hydrogen Bond Acceptors | 3 (COOH, ketone) | |
| Rotatable Bonds | 4 |
Spectroscopic and Computational Data
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InChIKey:
BRTJQTYCGVEPNG-CMPLNLGQSA-N, confirming stereochemical uniqueness. -
Topological Polar Surface Area: 54.4 Ų, indicating moderate polarity .
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is typically synthesized via decarboxylative halogenation or Friedel-Crafts acylation:
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Halogenation: Silver salts of precursor carboxylic acids react with iodine under controlled conditions, as detailed in decarboxylative protocols .
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Acylation: Cyclohexanecarboxylic acid derivatives undergo ketone introduction via electrophilic aromatic substitution .
Table 2: Optimized Synthesis Conditions
| Method | Reagents | Yield | Purity | Source |
|---|---|---|---|---|
| Decarboxylative Iodination | AgNO₃, I₂, CCl₄ | 58–72% | >95% | |
| Friedel-Crafts Acylation | AlCl₃, 4-iodoacetophenone | 65% | 90% |
Reactivity Profile
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Carboxylic Acid: Forms salts, esters, and amides.
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Ketone: Participates in nucleophilic additions (e.g., Grignard reactions) .
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Iodophenyl Group: Susceptible to Suzuki-Miyaura coupling for bioconjugation .
Physicochemical Properties
Thermodynamic Parameters
Solubility and Lipophilicity
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LogP: 3.7, indicating high lipophilicity suitable for membrane penetration .
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Solubility: Poor in water (<0.1 mg/mL); soluble in DMSO and DMF .
| Compound | Target | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| cis-3-[2-(4-Iodophenyl)-... | COX-2 | 2.1 µM | |
| cis-3-[2-(4-Chlorophenyl)-... | COX-2 | 5.3 µM | |
| cis-3-[2-(4-Fluorophenyl)-... | GPCR | 12 µM |
Applications in Research and Industry
Medicinal Chemistry
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Lead Optimization: Serves as a scaffold for iodinated nonsteroidal anti-inflammatory drugs (NSAIDs) .
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Radiotracers: Iodine-131/125 derivatives used in SPECT imaging .
Material Science
Comparative Analysis with Structural Analogs
Electronic Effects of Halogen Substituents
| Halogen (X) | LogP | COX-2 IC₅₀ (µM) | Solubility (mg/mL) |
|---|---|---|---|
| Iodine | 3.7 | 2.1 | 0.09 |
| Chlorine | 3.2 | 5.3 | 0.15 |
| Fluorine | 2.8 | 12.0 | 0.22 |
Key Insight: Iodine enhances lipophilicity and target affinity but reduces solubility .
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